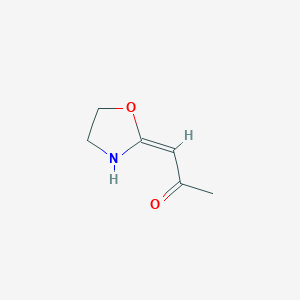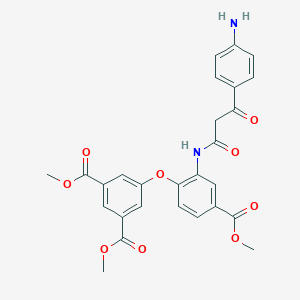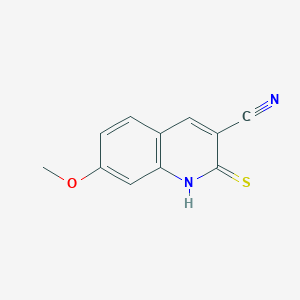![molecular formula C12H16N2 B038088 2-Phenyl-1,4-diazabicyclo[2.2.2]octane CAS No. 115609-00-2](/img/structure/B38088.png)
2-Phenyl-1,4-diazabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,4-diazabicyclo[2.2.2]octane (PDABO) is a bicyclic compound that has gained attention in scientific research due to its potential applications in various fields. PDABO is a chiral compound, which means that it has two enantiomers that have different properties. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the inhibition of viral replication by binding to the HIV-1 integrase enzyme. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.
生化学的および生理学的効果
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to have low toxicity and is well tolerated in vivo. In vitro studies have shown that 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has antiviral activity against HIV-1 and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been shown to have potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease.
実験室実験の利点と制限
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its low toxicity and chiral properties. However, its synthesis can be challenging, and the separation of its two enantiomers can be difficult. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane also has limitations, including its limited solubility in water and its potential for non-specific binding to other proteins.
将来の方向性
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several potential future directions for research, including its use as a therapeutic agent for HIV and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane may also have applications in other fields, including catalysis and asymmetric synthesis. Future research may focus on the development of more efficient synthesis methods for 2-Phenyl-1,4-diazabicyclo[2.2.2]octane and the optimization of its antiviral activity. Additionally, further studies may be conducted to explore the potential therapeutic applications of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane for other diseases.
合成法
2-Phenyl-1,4-diazabicyclo[2.2.2]octane can be synthesized using different methods, including the condensation of 1,2-diaminocyclohexane with benzaldehyde in the presence of an acid catalyst. The reaction yields a mixture of two isomers, which can be separated by chromatography. Another method involves the condensation of benzaldehyde with 1,3-diaminopropane in the presence of an acid catalyst. This method yields a single isomer of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane.
科学的研究の応用
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been used in various scientific research applications, including as a ligand for metal ions, as a catalyst for organic reactions, and as a chiral auxiliary in asymmetric synthesis. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
特性
CAS番号 |
115609-00-2 |
|---|---|
製品名 |
2-Phenyl-1,4-diazabicyclo[2.2.2]octane |
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
2-phenyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2 |
InChIキー |
FCCQUKLZAKFQEK-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1CC2C3=CC=CC=C3 |
正規SMILES |
C1CN2CCN1CC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)




![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)




